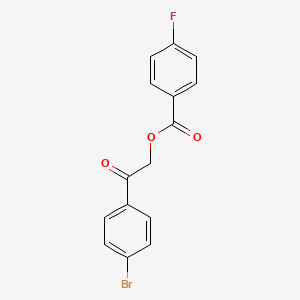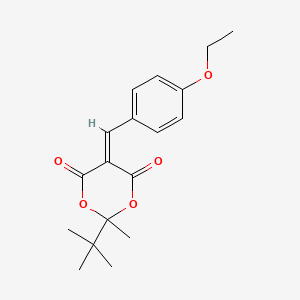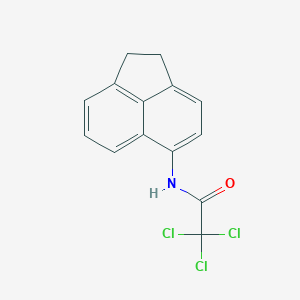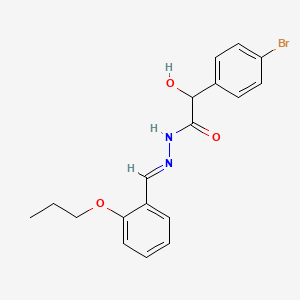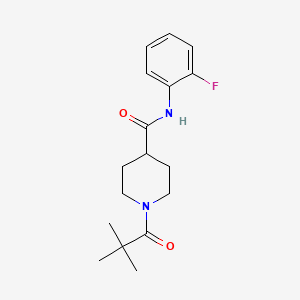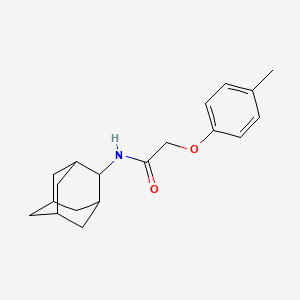
N-2-adamantyl-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-adamantyl-2-(4-methylphenoxy)acetamide, also known as AADAC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-2-adamantyl-2-(4-methylphenoxy)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, drug development, and neuroscience. It has been found to have inhibitory effects on certain enzymes such as fatty acid amide hydrolase (FAAH) and carboxylesterase 1 (CES1), which are involved in the metabolism of endocannabinoids and other lipids. This makes N-2-adamantyl-2-(4-methylphenoxy)acetamide a promising target for the development of new drugs for the treatment of pain, inflammation, and other disorders.
Mecanismo De Acción
N-2-adamantyl-2-(4-methylphenoxy)acetamide acts as an inhibitor of FAAH and CES1 by binding to their active sites and preventing them from metabolizing their substrates. This leads to an increase in the levels of endocannabinoids and other lipids in the body, which can have various physiological effects. The exact mechanism of action of N-2-adamantyl-2-(4-methylphenoxy)acetamide is still being studied, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
Studies have shown that N-2-adamantyl-2-(4-methylphenoxy)acetamide can have various biochemical and physiological effects depending on the target enzyme and the type of substrate being metabolized. For example, inhibition of FAAH by N-2-adamantyl-2-(4-methylphenoxy)acetamide can lead to an increase in the levels of the endocannabinoid anandamide, which has been shown to have analgesic and anti-inflammatory effects. Inhibition of CES1 by N-2-adamantyl-2-(4-methylphenoxy)acetamide can lead to an increase in the levels of certain drugs such as irinotecan, which is used in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-adamantyl-2-(4-methylphenoxy)acetamide has several advantages for use in lab experiments, including its high potency and selectivity for certain enzymes, its ability to be easily synthesized and purified, and its potential for use in drug development. However, there are also some limitations to using N-2-adamantyl-2-(4-methylphenoxy)acetamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-2-adamantyl-2-(4-methylphenoxy)acetamide, including the development of new drugs based on its inhibitory effects on FAAH and CES1, the study of its potential applications in other fields such as neuroscience and immunology, and the investigation of its mechanism of action and potential side effects. Further research is needed to fully understand the potential of N-2-adamantyl-2-(4-methylphenoxy)acetamide and its applications in various fields.
Métodos De Síntesis
The synthesis of N-2-adamantyl-2-(4-methylphenoxy)acetamide involves the reaction of 2-(4-methylphenoxy)acetic acid with 2-adamantanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature and can be completed in a few hours. The resulting product can be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
N-(2-adamantyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-12-2-4-17(5-3-12)22-11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEPSJNHGQJXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-adamantyl)-2-(4-methylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5769575.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5769594.png)
![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)
![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
